

CAS number and molecular structure of Quinaldic Acid

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Compound of Interest

Compound Name: Quinaldic Acid

Cat. No.: B147528

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Quinaldic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinaldic acid, also known as quinoline-2-carboxylic acid, is a heterocyclic carboxylic acid and a significant metabolite in the tryptophan catabolism pathway. Its versatile chemical nature makes it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry and analytical applications. This technical guide provides an in-depth overview of the essential physicochemical properties, synthesis protocols, analytical methodologies, and biological significance of **quinaldic acid**, with a focus on its role in cellular signaling pathways.

Core Properties of Quinaldic Acid

Quinaldic acid is a crystalline solid that is moderately soluble in water and soluble in alcohol and alkaline solutions.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	93-10-7	[2] [3] [4]
Molecular Formula	C ₁₀ H ₇ NO ₂	
Molecular Weight	173.17 g/mol	
IUPAC Name	Quinoline-2-carboxylic acid	
Synonyms	Quinaldinic acid, 2- Quinolinecarboxylic acid	
Appearance	White to orange to green crystalline powder	
Melting Point	156-158 °C	
SMILES String	<chem>O=C(O)c1ccc2ccccc2n1</chem>	
InChI Key	LOAUVZALPPNFOQ- UHFFFAOYSA-N	

Synthesis of Quinaldic Acid

The synthesis of **quinaldic acid** can be achieved through various methods, with the Skraup-Doebner-Von Miller reaction being a notable approach. This reaction involves the condensation of anilines with α,β -unsaturated carbonyl compounds.

Experimental Protocol: Skraup-Doebner-Von Miller Synthesis

This protocol is a generalized procedure and may require optimization based on specific substrates and laboratory conditions.

Materials:

- Aniline
- α,β -Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

- Pyruvic acid
- Acid catalyst (e.g., hydrochloric acid, zinc chloride)
- Oxidizing agent (e.g., nitrobenzene)
- Solvent (e.g., ethanol)
- Sodium hydroxide or calcium hydroxide for neutralization
- Organic solvent for extraction (e.g., chloroform or ether)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve aniline in a suitable solvent such as ethanol.
- **Acidification:** Slowly add concentrated hydrochloric acid to the aniline solution to form aniline hydrochloride.
- **Addition of Carbonyl Compound:** Cool the mixture in an ice bath and slowly add the α,β -unsaturated carbonyl compound (e.g., acetaldehyde, which will form crotonaldehyde in situ) with constant stirring.
- **Catalyst Addition:** Introduce a Lewis acid catalyst, such as zinc chloride, to the reaction mixture.
- **Reaction:** Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture and neutralize it with a base, such as sodium hydroxide or slaked lime (calcium hydroxide), to liberate the free quinoline derivative.
- **Purification:** The product can be purified by steam distillation, followed by extraction of the distillate with an organic solvent like chloroform or ether. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

- Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent.

Analytical Methodologies

Quinaldic acid can be quantified using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and gravimetric analysis.

HPLC-UV Method for Quantification

This protocol outlines a general approach for the quantification of **quinaldic acid** using reverse-phase HPLC with UV detection. Method validation is crucial for ensuring accurate and reliable results.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for mobile phase pH adjustment)
- **Quinaldic acid** standard of known purity

Procedure:

- Standard Preparation: Prepare a stock solution of **quinaldic acid** in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards at different concentrations.

- Sample Preparation: Dissolve the sample containing **quinaldic acid** in the mobile phase or a compatible solvent. Filter the sample through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:
 - Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Ambient or controlled (e.g., 25 °C).
 - Detection Wavelength: Determined by measuring the UV absorbance spectrum of **quinaldic acid** (typically around 254 nm).
 - Injection Volume: 10-20 μL .
- Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
- Quantification: Generate a calibration curve by plotting the peak area of the **quinaldic acid** standard against its concentration. Determine the concentration of **quinaldic acid** in the sample by interpolating its peak area on the calibration curve.
- Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Gravimetric Determination of Metals

Quinaldic acid forms insoluble precipitates with certain metal ions, such as copper and zinc, and can be used for their gravimetric determination.

Experimental Protocol: Gravimetric Determination of Zinc

This protocol provides a general outline for the determination of zinc using **quinaldic acid** as a precipitating agent.

Materials:

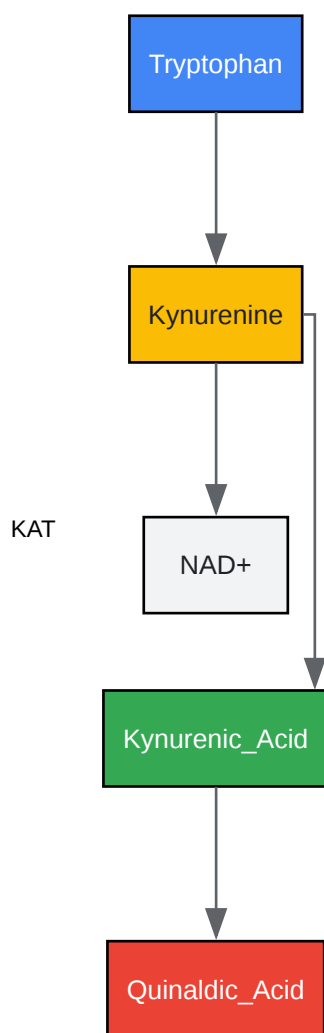
- Sample containing zinc ions
- **Quinaldic acid** solution
- Dilute acid (e.g., acetic acid)
- Filter paper (ashless)
- Gooch crucible
- Drying oven
- Muffle furnace

Procedure:

- **Sample Preparation:** Accurately weigh a portion of the sample and dissolve it in a suitable solvent, typically dilute acid.
- **Precipitation:** Heat the solution and add a solution of **quinaldic acid** slowly with constant stirring. Adjust the pH of the solution to facilitate complete precipitation of zinc quinaldate.
- **Digestion:** Allow the precipitate to digest by keeping the solution hot for a period to encourage the formation of larger, more easily filterable particles.
- **Filtration:** Filter the hot solution through a pre-weighed Gooch crucible or ashless filter paper.
- **Washing:** Wash the precipitate with hot water to remove any soluble impurities.
- **Drying and Ignition:** Dry the precipitate in a drying oven and then ignite it in a muffle furnace at a high temperature to convert the zinc quinaldate to zinc oxide (ZnO), which is a stable and weighable form.
- **Weighing:** Cool the crucible in a desiccator and weigh it. Repeat the drying/igniting and weighing steps until a constant weight is achieved.
- **Calculation:** Calculate the percentage of zinc in the original sample based on the weight of the zinc oxide obtained and the initial sample weight.

Biological Significance and Signaling Pathways

Quinaldic acid is a metabolite of tryptophan, formed via the kynurenine pathway. This pathway is crucial for the degradation of tryptophan and the production of several bioactive molecules.



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Figure 1: Simplified Tryptophan Metabolism via the Kynurenine Pathway.

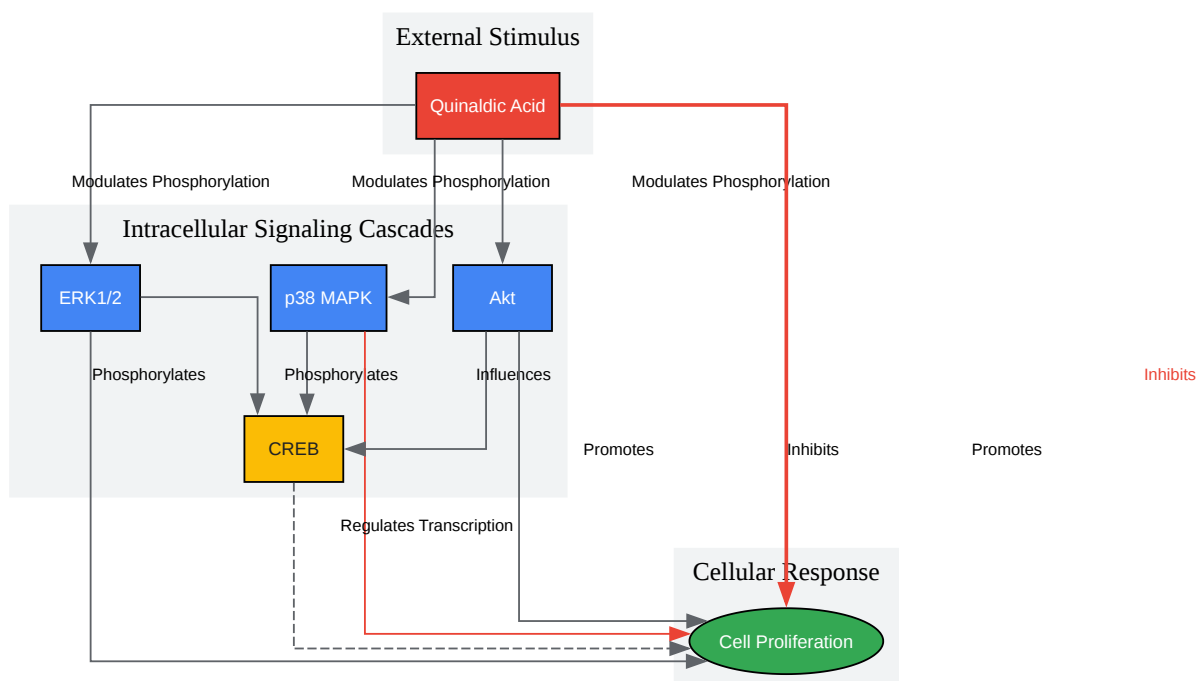
Recent studies have highlighted the role of **quinaldic acid** in modulating cellular signaling pathways, particularly in the context of cancer. In colon cancer cells, **quinaldic acid** has been shown to inhibit proliferation by altering the phosphorylation status of key signaling proteins.

Signaling Pathway Involvement:

Quinaldic acid has been observed to influence the phosphorylation levels of several important kinases involved in cell growth, proliferation, and survival. Specifically, it affects the following pathways:

- **MAPK/ERK Pathway:** It can alter the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1/2.
- **p38 MAPK Pathway:** It modulates the phosphorylation of p38 mitogen-activated protein kinase.
- **CREB Signaling:** It influences the phosphorylation of cAMP Response Element-Binding protein (CREB).
- **PI3K/Akt Pathway:** It affects the phosphorylation of Akt (Protein Kinase B).

The diagram below illustrates a potential logical flow of how **quinaldic acid** might exert its effects on these signaling pathways, leading to an anti-proliferative outcome.



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Figure 2: Potential Signaling Pathways Modulated by **Quinaldic Acid**.

Conclusion

Quinaldic acid is a molecule with significant relevance in both chemical and biological sciences. Its well-defined physicochemical properties and established synthetic routes make it an accessible compound for research and development. Its utility in analytical chemistry for metal determination and its emerging role as a modulator of key cellular signaling pathways underscore its importance for further investigation, particularly in the context of drug discovery and development. This guide provides a foundational resource for professionals working with or interested in the multifaceted nature of **quinaldic acid**.

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